molecular formula C20H24O4 B1681897 Sobetirome CAS No. 211110-63-3

Sobetirome

Katalognummer B1681897
CAS-Nummer: 211110-63-3
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: QNAZTOHXCZPOSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sobetirome, also known as GC-1 and QRX-431, is a thyromimetic drug . It binds selectively to the thyroid hormone (TH) receptor TRβ1, compared to TRα1 . It has been investigated for the treatment of dyslipidemia, obesity, Pitt–Hopkins syndrome, cholestatic liver disease, multiple sclerosis, bleomycin-induced lung fibrosis, and COVID-19 caused ARDS .


Synthesis Analysis

Sobetirome is a member of a class of compounds known as selective thyromimetics . These compounds are synthetic structural analogs of thyroid hormone that have tissue-specific thyroid hormone actions . The standard curve concentrations: 0, 0.1, 1, 10, 100, and 1000 pg/μL are reproducibly useful for analysis of tissue sobetirome concentrations after dosing mice (approximate average weight = 26 g) at a 1 mg/kg or 3.05 μmol/kg .


Molecular Structure Analysis

Sobetirome belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Chemical Reactions Analysis

Sobetirome selectively binds to and activates TRβ over TRα . This receptor selectivity led to the hypothesis that sobetirome would lower cholesterol through activation of liver TRβ without stimulating cardiac function through TRα activation in the heart .


Physical And Chemical Properties Analysis

The average weight of Sobetirome is 328.4022 and its chemical formula is C20H24O4 .

Wissenschaftliche Forschungsanwendungen

Dyslipidemia

  • Field : Medical Science, specifically Endocrinology .
  • Application : Sobetirome has been investigated for its potential to lower cholesterol levels . It selectively binds to the main hepatic form of the thyroid hormone (TH) receptor, TRb1, stimulating hepatic pathways that lower cholesterol .
  • Methods : Sobetirome was administered in preclinical animal studies and Phase I human clinical trials .
  • Results : Sobetirome showed excellent results in lowering cholesterol without obvious harmful side effects .

Obesity

  • Field : Medical Science, specifically Endocrinology .
  • Application : Sobetirome has been suggested as a potential treatment for obesity .

Pitt-Hopkins Syndrome

  • Field : Medical Science, specifically Neurology .
  • Application : Sobetirome has been used in a mouse model of Pitt-Hopkins syndrome, an autism spectrum disorder .
  • Methods : The compound was shown to restore myelination defects in the mouse model .
  • Results : The treatment resulted in functional rescue, improving electrophysiology and behavior .

Cholestatic Liver Disease

  • Field : Medical Science, specifically Hepatology .
  • Application : Sobetirome has been investigated for its potential to treat cholestatic liver disease .

Multiple Sclerosis

  • Field : Medical Science, specifically Neurology .
  • Application : Sobetirome has been suggested as a potential treatment for multiple sclerosis .
  • Methods : The compound was shown to prevent nerve cell damage and promote cell survival in a mouse model of multiple sclerosis .
  • Results : The treatment resulted in substantial motor improvements .

COVID-19 caused ARDS

  • Field : Medical Science, specifically Pulmonology .
  • Application : Sobetirome has been suggested as a potential treatment for Acute Respiratory Distress Syndrome (ARDS) caused by COVID-19 .

Hard-to-Treat Dyslipidemias

  • Field : Medical Science, specifically Endocrinology .
  • Application : Sobetirome has been suggested as a potential treatment for hard-to-treat dyslipidemias .

Short-Term Controlled Weight Loss

  • Field : Medical Science, specifically Endocrinology .
  • Application : Sobetirome may also have applications in short-term controlled weight loss .

Adrenoleukodystrophy

  • Field : Medical Science, specifically Neurology .
  • Application : Sobetirome has been suggested as a potential treatment for Adrenoleukodystrophy .

Idiopathic Pulmonary Fibrosis

  • Field : Medical Science, specifically Pulmonology .
  • Application : Sobetirome has been suggested as a potential treatment for Idiopathic Pulmonary Fibrosis .

Myelin Repair

  • Field : Medical Science, specifically Neurology .
  • Application : Sobetirome has been used to promote significant myelin repair in the brain and spinal cord of mouse demyelinating models .

Infectious Diseases

  • Field : Medical Science, specifically Infectious Diseases .
  • Application : Sobetirome has been suggested as a potential treatment for certain infectious diseases .

Respiratory Diseases

  • Field : Medical Science, specifically Pulmonology .
  • Application : Sobetirome has been suggested as a potential treatment for certain respiratory diseases .

Nervous System Diseases

  • Field : Medical Science, specifically Neurology .
  • Application : Sobetirome has been suggested as a potential treatment for certain nervous system diseases .

Congenital Disorders

  • Field : Medical Science, specifically Genetics .
  • Application : Sobetirome has been suggested as a potential treatment for certain congenital disorders .

Endocrinology and Metabolic Disease

  • Field : Medical Science, specifically Endocrinology .
  • Application : Sobetirome has been suggested as a potential treatment for certain endocrinology and metabolic diseases .

Eigenschaften

IUPAC Name

2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAZTOHXCZPOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891557
Record name Sobetirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sobetirome

CAS RN

211110-63-3
Record name Sobetirome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211110-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobetirome [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sobetirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sobetirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBETIROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sobetirome
Reactant of Route 2
Reactant of Route 2
Sobetirome
Reactant of Route 3
Sobetirome
Reactant of Route 4
Sobetirome
Reactant of Route 5
Sobetirome
Reactant of Route 6
Reactant of Route 6
Sobetirome

Citations

For This Compound
441
Citations
J Lammel Lindemann, P Webb - Expert Opinion on Therapeutic …, 2016 - Taylor & Francis
… needed, it is unlikely that sobetirome will progress in further human … sobetirome in humans; more treatment strategies would help patients with hard-to-treat dyslipidemias. Sobetirome …
Number of citations: 30 www.tandfonline.com
TS Scanlan - Heart failure reviews, 2010 - Springer
… Sobetirome selectively binds to and activates TRβ over TRα and this receptor selectivity led to the hypothesis that sobetirome … and development journey of sobetirome as a case history. …
Number of citations: 75 link.springer.com
I Tancevski, E Demetz, P Eller - Recent Patents on …, 2011 - ingentaconnect.com
… will discuss the recent patents applied for sobetirome (GC-1), … We will focus on the major mechanisms conferring sobetirome lipid-… In summary, thyromimetics such as sobetirome may …
Number of citations: 32 www.ingentaconnect.com
AT Placzek, SJ Ferrara, MD Hartley… - Bioorganic & medicinal …, 2016 - Elsevier
… BBB permeability of sobetirome using a … sobetirome (1) and sobetirome prodrugs synthesized in this study to evaluate a prodrug strategy for increasing brain distribution of sobetirome…
Number of citations: 35 www.sciencedirect.com
AT Placzek, TS Scanlan - Tetrahedron, 2015 - Elsevier
… sobetirome would be useful reagents for distribution studies. The original synthetic route to sobetirome … We report here a new synthetic route to sobetirome and sobetirome analogs such …
Number of citations: 19 www.sciencedirect.com
T Baernthaler, S Ding, M Chioccioli, F Poli… - C17. NOVEL …, 2022 - atsjournals.org
… IPF) after sobetirome. Conclusion.Our results demonstrate that sobetirome exerts antifibrotic … Taken together, our results suggest that sobetirome should be considered and assessed as …
Number of citations: 0 www.atsjournals.org
S Bárez-López, MD Hartley, C Grijota-Martínez… - Thyroid, 2018 - liebertpub.com
… For these reasons, sobetirome and Sob-AM2 are worth examining as therapeutic … sobetirome and Sob-AM2 to access the brain in the absence of Mct8 by directly measuring sobetirome …
Number of citations: 19 www.liebertpub.com
SJ Ferrara, JM Meinig, AT Placzek, T Banerji… - Bioorganic & medicinal …, 2017 - Elsevier
… Here we report a new series of sobetirome prodrugs containing … sobetirome to the brain compared to unmodified sobetirome. Pharmacokinetic properties of the parent drug sobetirome …
Number of citations: 29 www.sciencedirect.com
K Kosar, P Cornuet, S Singh, S Liu… - The American Journal of …, 2020 - Elsevier
Chronic cholestasis results from bile secretory defects or impaired bile flow with few effective medical therapies available. Thyroid hormone triiodothyronine and synthetic thyroid …
Number of citations: 6 www.sciencedirect.com
V Valcárcel-Hernández, M Guillén-Yunta, TS Scanlan… - Thyroid, 2023 - liebertpub.com
… This study explored the effects of the TH agonist sobetirome … fetuses were treated with 1 mg of sobetirome/kg body weight/day… Results: Maternal sobetirome treatment led to spontaneous …
Number of citations: 7 www.liebertpub.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.